molecular formula ¹³C₆H₅D₇O₆ B1147145 D-Glucose-13C6,d7 CAS No. 201417-01-8

D-Glucose-13C6,d7

Cat. No. B1147145
M. Wt: 193.15
InChI Key:
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Description

D-Glucose-13C6,d7 is a labeled compound where all carbon atoms are replaced with the stable isotope 13C, and certain hydrogen atoms are replaced with deuterium (d7). This labeling enhances its detectability in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), making it a valuable tool for studying metabolic pathways, enzyme activities, and chemical structure elucidation.

Synthesis Analysis

The synthesis of D-Glucose-13C6,d7 can be achieved through various methods. One notable approach involves the use of D-glucose as a bio-renewable methine source in the synthesis of benzimidazoles via oxidative cyclization, demonstrating D-glucose's versatility as a starting material for complex organic syntheses (Raja et al., 2020). Another method includes the biosynthesis of glucose-d-13C6 by fermentation using methylotrophic yeast with methanol-13C, showcasing an effective way to incorporate 13C into glucose (Liu et al., 2012).

Molecular Structure Analysis

The molecular structure and chemical shift tensors of D-Glucose-13C6,d7 have been extensively studied using solid-state NMR spectroscopy. Such analyses provide essential insights into the compound's crystalline forms and are crucial for understanding its behavior in various chemical environments (BrouwerDarren et al., 2011).

Chemical Reactions and Properties

D-Glucose-13C6,d7 participates in numerous chemical reactions, serving as a precursor for synthesizing various organic compounds. For instance, it has been used in the synthesis of benzimidazoles, demonstrating its reactivity and utility in producing biologically active molecules (Raja et al., 2020). Its isotopic labeling also allows for detailed reaction mechanism studies, including isomerization and transformation processes.

Safety And Hazards

D-Glucose-13C6,d7 may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory, skin, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

D-Glucose-13C6,d7 serves a variety of applications. It has been used in metabolic tracer studies, for fatty acid synthesis, as a minimal media reagent, and as an internal standard . It can also be used to trace glucose-related synthetic catabolism .

Relevant Papers Several papers have been published on D-Glucose-13C6,d7. For instance, a study on the Mediterranean fruit fly used D-Glucose-13C6,d7 to identify and quantify amino acids . Another study used it to understand the dynamics of glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .

properties

IUPAC Name

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-VVZLUFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucose-13C6,d7

Citations

For This Compound
5
Citations
PM Richardson, W Iali, SS Roy, PJ Rayner… - Chemical …, 2019 - pubs.rsc.org
… The precise quantification of D-glucose-13C6-d7 at the millimolar concentration level is shown to be possible within minutes in conjunction with a linear hyperpolarized response as a …
Number of citations: 27 pubs.rsc.org
MX Zhao, JL Wu, LC Dong, J Chen… - Clinical …, 2023 - Wiley Online Library
… The internal standards of D-glucose-13C6-d7 and miglitold4 were produced by Toronto Research Chemicals (purity: 98%; batch number: Lot 2-LXM-30-1) and TLC Pharmaceutical …
Number of citations: 3 accp1.onlinelibrary.wiley.com
F Kümmerer, A Bonvin - uu.nl
… E71A, E71I and E71Q) were expressed in Escherichia coli M15 cells using standard H2O-based M9 minimal medium supplemented with 0.5 g/L 15NH4Cl and 2 g/L D-glucose-13C6-d7…
Number of citations: 0 www.uu.nl
Y Xiao - 2015 - search.proquest.com
… coli, cells were grown in 1 L M9 minimal medium with 3 g/L D-glucose-13C6-d7 and 1 g/L 15NH4Cl, shaking at 37 C. Selective ILV-methyl-labeling on Ile (13CδH3), Leu (13CδH3, …
Number of citations: 2 search.proquest.com
CSH Lin - 2021 - open.library.ubc.ca
The helical morphology of enteropathogenic Campylobacter jejuni is determined by the structure of the peptidoglycan (PG) layer. This structure is dictated by cleavages by the LD-…
Number of citations: 3 open.library.ubc.ca

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